molecular formula C4H12ClN5 B562888 Metformin-d6, Hydrochloride CAS No. 1185166-01-1

Metformin-d6, Hydrochloride

Cat. No. B562888
M. Wt: 171.662
InChI Key: OETHQSJEHLVLGH-TXHXQZCNSA-N
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Description

Metformin-d6, Hydrochloride is a deuterium labeled Metformin hydrochloride . Metformin hydrochloride inhibits the mitochondrial respiratory chain in the liver, leading to activation of AMPK, enhancing insulin sensitivity for type 2 diabetes research . Metformin hydrochloride triggers autophagy .


Synthesis Analysis

Metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is usually prepared from the reaction between dimethylamine hydrochloride and dicyano diamide at 120-140 oC in 4 hrs time with 69% yield .


Molecular Structure Analysis

The molecular formula of Metformin-d6, Hydrochloride is C4H12ClN5 .


Chemical Reactions Analysis

The center of metformin’s mechanism of action is the alteration of the energy metabolism of the cell . The dimethylamine nitrogen has a free lone pair available for nucleophilic attack at the electrophilic nitrile carbon. A proton transfer gives the final metformin HCl salt .


Physical And Chemical Properties Analysis

Metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus (insulin independent). Its mechanism of action is associated with the ability to suppress gluconeogenesis, to form free fatty acids, and to oxidize fats .

Scientific Research Applications

1. Potential Therapy for High-Grade Glioma

Metformin-d6 Hydrochloride (MET) has shown potential as a therapy for various types of tumors, including high-grade gliomas, a category encompassing glioblastoma (GBM). Research indicates that a better understanding of MET's mechanisms could lead to new drugs for neoplasm therapy (Mazurek et al., 2020).

2. Transdermal Application for Melanoma Treatment

Studies have demonstrated the potential of MET for the local treatment of melanoma through transdermal delivery systems. This method could provide an alternative to conventional oral administration, which is often associated with adverse reactions and low efficiency (Yu et al., 2019).

3. Transdermal Delivery as a Semisolid Vehicle

Research has explored the use of MET in semisolid, liposomal vanishing creams for transdermal delivery. This method shows potential for diverse clinical applications beyond its traditional use as an oral medication (Polonini et al., 2019).

4. Development of Novel Drug Delivery Systems

Development of micro- and nanoparticulate drug delivery systems for MET has been proposed to improve its bioavailability, reduce dosing frequency, and decrease side effects. These systems could also be beneficial in cancer treatment (Çetin & Sahin, 2016).

5. Environmental Impact on Aquatic Life

MET's impact on the environment, specifically on aquatic life, has been studied. Chronic exposure to MET has been observed to cause oxidative stress and tissue damages in bioindicator species like Danio rerio, highlighting the drug's toxic potential to non-target aquatic populations (Demarco et al., 2022).

6. Metformin Intercalation in Montmorillonite

MET has been studied for its ability to intercalate layered silicates like montmorillonite clay mineral, indicating potential applications in drug delivery systems. This intercalation process could lead to novel hybrid materials for therapeutic applications (Rebitski et al., 2018).

7. Enhancing Photodynamic Therapy for Tumor Treatment

MET has been used to improve tumor oxygenation and overcome tumor hypoxia-associated resistance to photodynamic therapy (PDT). This innovative application leverages MET's properties to enhance the efficacy of PDT in treating solid tumors (Song et al., 2017).

8. Transmucosal Drug Delivery

The development of fast-dissolving films of MET for transmucosal administration has been researched. This method aims to provide rapid drug absorption while bypassing first-pass metabolism (Sushma et al., 2014).

9. Antineoplastic Activity in Ovarian Cancer

MET has shown promising results in inhibiting the growth of ovarian cancer cell lines and potentiating the effects of cisplatin, suggesting its potential application in ovarian cancer treatment (Gotlieb et al., 2008).

10. Effect on Glucose-6-Phosphatase Expression

Research has explored MET's effects on glucose-6-phosphatase (G6pc) expression, providing insights into its mechanism of action and potential therapeutic applications beyond diabetes treatment (Ota et al., 2009).

Safety And Hazards

Metformin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Based on the efficacy and safety records in T2DM, attention has been given to the repurposing of metformin as part of adjunct therapy for the treatment of cancer, age-related diseases, inflammatory diseases and COVID-19 .

properties

IUPAC Name

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHQSJEHLVLGH-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662072
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metformin-d6, Hydrochloride

CAS RN

1185166-01-1
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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